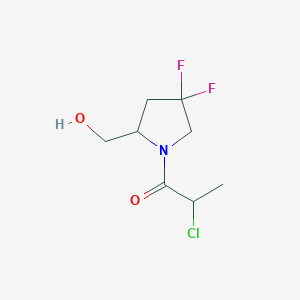

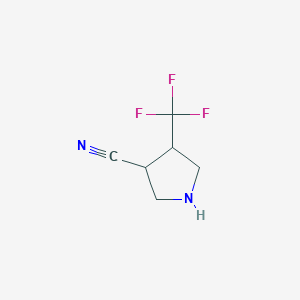

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

Vue d'ensemble

Description

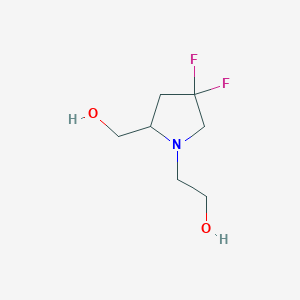

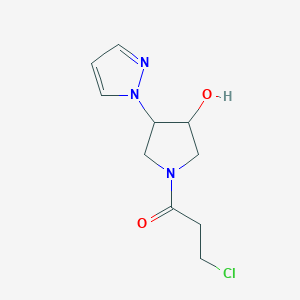

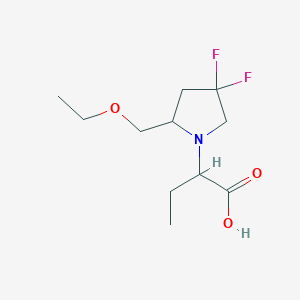

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile is a unique compound that has gained attention in scientific research because of its versatile properties. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, trifluoromethylpyridine (TFMP) derivatives are used widely in the agrochemical and pharmaceutical industries .Applications De Recherche Scientifique

Antimicrobial Activity

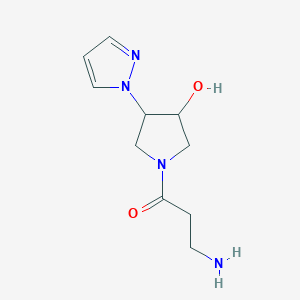

- Synthesis and Antimicrobial Activity : Pyrrolidine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity. This includes reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various reagents, exhibiting significant potential as antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).

- Novel Cyanopyridine Derivatives : Another study utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile for the synthesis of new cyanopyridine derivatives, which demonstrated antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Crystal and Molecular Structure Analysis

- X-ray Diffraction Studies : The crystal structure of 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile was analyzed using X-ray diffraction methods, revealing interesting molecular conformations and intermolecular interactions (Palani et al., 2004).

- Analysis of Pyridine Derivatives : Another study conducted X-ray and spectroscopic analysis on various pyridine derivatives, including those with a pyrrolidine-3-carbonitrile component, to understand their structural features (Cetina et al., 2010).

Synthesis of Novel Compounds

- Versatile Intermediates for N-Heterocycles : The synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile was described as a versatile building block for creating trifluoromethylated N-heterocycles (Channapur et al., 2019).

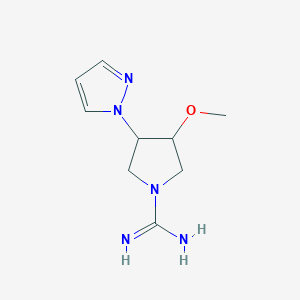

- Tacrine Analogues from Pyrrole-3-Carbonitrile : Research also includes the transformation of 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines, demonstrating potential for creating new compounds (Salaheldin et al., 2010).

Optical and Spectroscopic Properties

- Microwave Spectra Analysis : A study examined the microwave spectra of pyrrole-3-carbonitrile and its derivatives, providing insights into their rotational and centrifugal distortion constants (Sakaizumi et al., 1991).

- Fluorescence Properties : The fluorescence properties of donor-acceptor chromophores on pyridine-3-carbonitriles were studied, revealing changes in absorption and emission due to chromospheres (Toche et al., 2009).

Orientations Futures

The future of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile and similar compounds lies in their potential applications in various fields. The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often involved in binding to various biological targets, but the specific targets would depend on the rest of the molecule’s structure .

Mode of Action

The mode of action would depend on the specific biological targets of the compound. For example, some pyrrolidine derivatives are known to interact with proteins in a way that increases their mobility, potentially affecting their function .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

Pharmacokinetics

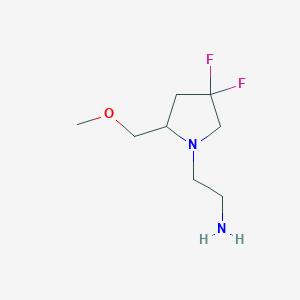

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific chemical structure. For example, the trifluoromethyl group could potentially affect the compound’s lipophilicity, which could in turn affect its absorption and distribution .

Analyse Biochimique

Biochemical Properties

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. These interactions are often mediated through the trifluoromethyl group, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes . Additionally, this compound can bind to proteins, affecting their conformation and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes . These changes in gene expression can have downstream effects on cellular metabolism, influencing the production and utilization of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules through its trifluoromethyl group, forming stable complexes that can inhibit or activate enzyme activity . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the enzyme’s active conformation . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . This degradation can lead to changes in its biochemical activity and efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h4-5,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKZUFCHMXIORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.